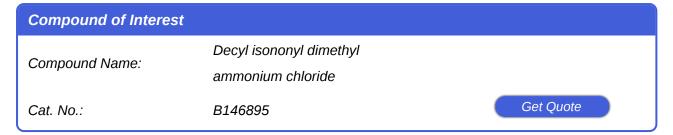




Toxicological profile of decyl isononyl dimethyl ammonium chloride

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An In-depth Technical Guide on the Toxicological Profile of **Decyl Isononyl Dimethyl Ammonium Chloride**

Disclaimer: The majority of the detailed toxicological data available is for the closely related compound, Didecyl Dimethyl Ammonium Chloride (DDAC). Regulatory agencies and scientific literature often use DDAC as a surrogate for other quaternary ammonium compounds, including **decyl isononyl dimethyl ammonium chloride**, due to their structural and functional similarities. This document primarily summarizes the toxicological profile of DDAC, with the understanding that it provides a strong indication of the likely profile of **decyl isononyl dimethyl ammonium chloride**.

Executive Summary

Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound. Based on the data for the closely related and structurally similar compound, didecyl dimethyl ammonium chloride (DDAC), it is expected to be harmful if swallowed and to cause severe skin burns and eye damage. It is not expected to be a skin sensitizer. DDAC is not considered to be carcinogenic or genotoxic.[1][2] Developmental and reproductive toxicity studies on DDAC have shown effects only at doses that are also toxic to the mother.[3] The primary mechanism of action for this class of compounds is the disruption of cell membranes, leading to local irritant effects.[4][5]



Quantitative Toxicological Data

The following tables summarize the quantitative toxicological data for didecyl dimethyl ammonium chloride (DDAC), which serves as a surrogate for **decyl isononyl dimethyl ammonium chloride**.

Table 1: Acute Toxicity of DDAC

Endpoint	Species	Value (LD50/LC50)	GHS Category	Reference
Oral	Rat	238 mg/kg	Category 4	
Dermal	Rabbit	>2000 mg/kg	Not Classified	[6]
Inhalation	Rat	0.07 mg/L (4- hour)	Category 2	[7][8]

Table 2: Skin and Eye Irritation of DDAC

Study	Species	Result	GHS Category	Reference
Skin Irritation	Rabbit	Corrosive	Category 1B	[6][7]
Eye Irritation	Rabbit	Corrosive	Category 1	[6][7]

Table 3: Dermal Sensitization of DDAC

Study	Species	Result	GHS Category	Reference
Local Lymph Node Assay (LLNA)	Mouse	Not a sensitizer	Not Classified	[6]
Guinea Pig Maximization Test	Guinea Pig	Not a sensitizer	Not Classified	[6]

Table 4: Repeated Dose Toxicity of DDAC (NOAEL/LOAEL)



Duration	Species	Route	NOAEL	LOAEL	Effects at LOAEL	Referenc e
90-day	Rat	Oral	46 mg/kg/day	-	-	[7]
90-day	Dog	Oral	15 mg/kg/day	-	Gastrointes tinal effects, weight loss	[7]
1-year	Dog	Oral	10 mg/kg/day	20 mg/kg/day	Soft/mucoi d feces, emesis, decreased cholesterol	[9]
2-year	Rat	Oral	27 mg/kg/day	-	-	[7]
18-month	Mouse	Oral	76-93 mg/kg/day	-	-	[7]
90-day	Rat	Dermal	12 mg/kg/day (systemic)	-	-	[7]
13-week	Rat	Inhalation	0.15 mg/m³	0.36 mg/m³	Increased lung weight	[10]

Table 5: Reproductive and Developmental Toxicity of DDAC



Study	Species	Route	NOAEL (Maternal)	NOAEL (Develop mental/R eproducti ve)	Effects	Referenc e
2- Generation Reproducti on	Rat	Oral	45 mg/kg/day	91 mg/kg/day	Decreased pup body weight at maternally toxic doses	[1][11]
Developme ntal	Rat	Oral	12.5 mg/kg/day	37.5 mg/kg/day	Increased post-implantation mortality and decreased fetal body weight at maternally toxic doses	[7]
Developme ntal	Rabbit	Oral	4 mg/kg/day	12 mg/kg/day	Abortions and symptoms of intoxication at high doses	[7]

Table 6: Genotoxicity of DDAC



Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	Negative	[7]
Chromosome Aberration	Chinese Hamster Ovary Cells	With and without	Negative	[7]
Unscheduled DNA Synthesis	Rat Hepatocytes	-	Negative	[7]
In Vivo Micronucleus	Mouse Bone Marrow	-	Negative	[7]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are typically followed for regulatory submissions.

Acute Dermal Irritation/Corrosion Test (based on OECD 404)

- Test System: Albino rabbits are typically used.
- Procedure: A small area of the animal's flank is clipped free of fur. The test substance (0.5 mL of liquid or 0.5 g of solid/paste) is applied to the skin under a gauze patch. The patch is secured with tape for a 4-hour exposure period.
- Observations: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of these reactions is scored according to a standardized scale. If corrosive effects are observed, the study is terminated.

Acute Eye Irritation/Corrosion Test (based on OECD 405)

Test System: Albino rabbits are the standard model.[12]



- Procedure: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of a solid) is instilled into the conjunctival sac of one eye of the rabbit.[13] The eyelids are held shut for approximately one second. The other eye serves as an untreated control.[13]
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions.
 Reversibility of the effects is also assessed.[12]

Skin Sensitization: Local Lymph Node Assay (LLNA) (based on OECD 429)

- Test System: Female CBA/J or CBA/Ca mice are commonly used.[14]
- Procedure: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days.[14][15] A positive control (a known sensitizer) and a vehicle control group are also included. Five days after the first application, a solution containing radioactive thymidine ([3H]-methyl thymidine) is injected intravenously.[15]
- Endpoint: Three hours after the injection of radioactive thymidine, the mice are euthanized, and the draining auricular lymph nodes are excised. The radioactivity in the lymph node cells is measured. A stimulation index (SI) is calculated by dividing the mean radioactivity in the test group by the mean radioactivity in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[14]

Two-Generation Reproductive Toxicity Study (based on OECD 416)

- Test System: Rats are the preferred species.
- Procedure: The study involves two generations of animals (F0 and F1). The F0 generation
 males and females are exposed to the test substance in their diet for a pre-mating period of
 10 weeks. They are then mated to produce the F1 generation. The F1 offspring are also
 exposed to the test substance from conception through sexual maturity. Selected F1 animals
 are then mated to produce the F2 generation.



 Observations: Throughout the study, observations are made on the general health of the animals, body weight, food consumption, mating performance, fertility, gestation length, and parturition. The offspring are examined for viability, growth, and development. At the end of the study, a full necropsy and histopathological examination of the reproductive organs are performed on the F0 and F1 adults.

In Vitro Bacterial Reverse Mutation Assay (Ames Test) (based on OECD 471)

- Test System: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar medium that lacks the essential amino acid.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of quaternary ammonium compounds like **decyl isononyl dimethyl ammonium chloride** is the disruption of cellular membranes. As cationic surfactants, they interact with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components and ultimately cell death.[10]

In mammalian systems, this membrane-disrupting activity is the likely cause of the observed local irritation and corrosive effects on the skin and eyes. At a systemic level, the effects of repeated exposure, such as reduced body weight and food consumption, are also thought to be a consequence of local irritation in the gastrointestinal tract.[4]



While specific signaling pathway disruptions in mammalian cells by **decyl isononyl dimethyl ammonium chloride** are not well-documented, some studies on similar compounds suggest potential interactions with pathways related to inflammation and cell death as a secondary consequence of membrane damage. For instance, dodecyl dimethyl benzyl ammonium chloride (DDBAC) has been shown to alter the expression of genes involved in calcium signaling pathways in honeybees, which are crucial for functions like calcium absorption, muscle contraction, and neurotransmission.[16] However, further research is needed to elucidate specific signaling pathway perturbations in mammalian systems.

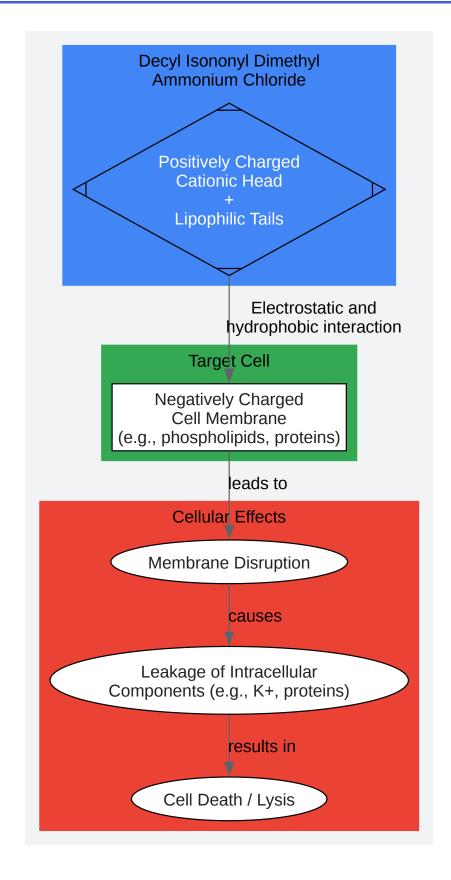
Mandatory Visualizations



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Caption: Experimental workflow for the murine Local Lymph Node Assay (LLNA).





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Caption: Conceptual diagram of the membrane disruption mechanism of action.



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